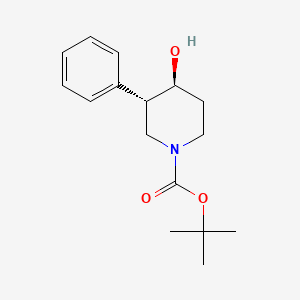

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate. This nomenclature explicitly defines the stereochemical configuration at the 3 and 4 positions of the piperidine ring, indicating the S configuration at both stereogenic centers. The compound is registered under multiple Chemical Abstracts Service numbers, including 2375774-08-4 and 1448682-11-8, reflecting its significance in chemical databases and commercial availability.

The stereochemical designation of (3S,4S) indicates that the hydroxyl group at position 4 and the phenyl group at position 3 are oriented in a trans-diaxial relationship when the piperidine ring adopts its preferred chair conformation. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and distinguishes it from other possible stereoisomers. The molecular formula C₁₆H₂₃NO₃ reflects the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, corresponding to a molecular weight of 277.36 grams per mole.

The InChI (International Chemical Identifier) code for this compound is InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1, which provides a unique textual representation of the molecular structure including stereochemical information. The corresponding InChI Key DISTZHMQLVYZLN-KGLIPLIRSA-N serves as a hashed version of the InChI, facilitating database searches and structural comparisons.

Crystallographic Analysis via X-ray Diffraction

While specific crystallographic data for this compound is not extensively documented in the available literature, related piperidine derivatives have been subjected to comprehensive X-ray diffraction studies that provide valuable insights into the structural characteristics of this compound family. Studies on similar N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have revealed important structural features through single-crystal X-ray analysis. These investigations have demonstrated that piperidine rings typically adopt chair conformations with the 4-phenyl substituent preferentially occupying an equatorial position.

The crystallographic studies of related compounds, such as LY255582, have shown that the piperidine ring maintains a chair conformation with the 4-(3-hydroxyphenyl) ring assuming an equatorial orientation. This structural arrangement has been confirmed through X-ray crystallography and provides a model for understanding the three-dimensional structure of this compound. The equatorial orientation of the phenyl group minimizes steric interactions and represents the thermodynamically favored conformation.

Research on phenyl piperidine-1-carboxylate derivatives has highlighted the importance of dihedral angles between the benzene and piperidine rings in the chair conformation. These studies have revealed that the interactions within the crystal structure, notably the carbon-hydrogen to oxygen hydrogen bonds and additional stabilizing forces, contribute to the formation of polymeric chains. Such crystallographic insights provide a foundation for understanding the solid-state structure and intermolecular interactions of this compound.

Conformational Dynamics Studied by Variable-Temperature NMR Spectroscopy

The conformational behavior of this compound can be elucidated through nuclear magnetic resonance spectroscopy techniques, which provide detailed information about the dynamic processes occurring in solution. Variable-temperature NMR studies on related piperidine derivatives have demonstrated the importance of conformational equilibria in determining the overall molecular behavior. The piperidine ring system exhibits characteristic chair-chair interconversion processes that can be monitored through temperature-dependent NMR experiments.

Previous proton NMR and single crystal X-ray structural studies of similar compounds have suggested specific orientations for phenyl substituents attached to piperidine rings. These investigations have provided evidence for the preferential equatorial orientation of 4-(3-hydroxyphenyl) groups in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. The conformational preferences observed in these related systems can be extrapolated to understand the behavior of this compound under various temperature conditions.

The presence of the tert-butyl carboxylate protecting group introduces additional conformational considerations, as this bulky substituent on the nitrogen atom can influence the overall molecular conformation and restrict certain rotational processes. Variable-temperature NMR studies would be expected to reveal information about the barrier to rotation around the nitrogen-carbon bond connecting the piperidine ring to the carboxylate group, as well as the conformational preferences of the phenyl substituent.

Comparative Molecular Geometry with Cis Isomer Counterparts

The comparison between this compound and its corresponding cis isomer reveals significant differences in molecular geometry and conformational preferences. While the trans isomer maintains the (3S,4S) configuration with the hydroxyl and phenyl groups in a trans-diaxial relationship, the cis isomer would exhibit a different stereochemical arrangement that affects the overall three-dimensional structure. Studies on related stereoisomeric pairs have demonstrated that the spatial orientation of substituents can dramatically influence molecular properties and biological activity.

The molecular geometry differences between cis and trans isomers extend beyond simple stereochemical considerations to encompass conformational stability and preferred ring conformations. Research on related compounds has shown that the relative potency and binding affinity can vary significantly between cis and trans isomers. For example, comparison of trans and cis isomers of related piperidine derivatives has revealed that the trans configuration often exhibits higher potency in biological assays, suggesting that the specific three-dimensional arrangement of functional groups is crucial for molecular recognition processes.

The conformational analysis of stereoisomeric piperidine derivatives has revealed that the orientation of N substituents plays an important role in determining overall molecular geometry. Studies comparing binding affinity values for trans and cis isomers of related compounds have shown significant differences, with trans isomers typically demonstrating superior binding characteristics. These findings suggest that the conformational orientation achieved in the trans configuration provides optimal spatial arrangement of functional groups for molecular interactions.

The steric interactions between the hydroxyl group, phenyl substituent, and tert-butyl carboxylate group differ substantially between the trans and cis configurations. In the trans isomer, the diaxial arrangement of the hydroxyl and phenyl groups creates a specific three-dimensional architecture that minimizes unfavorable steric contacts while maximizing favorable molecular interactions. This geometric arrangement contrasts with the cis isomer, where the relative positioning of these groups would result in different steric and electronic environments.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The compound trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is typically synthesized starting from a suitably substituted piperidine precursor. The key steps include:

- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen atom of the piperidine ring. This is commonly achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

- Installation of the 4-hydroxy and 3-phenyl substituents on the piperidine ring, ensuring the trans stereochemistry between these groups.

The reaction is generally carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF), often at low temperatures (0°C to room temperature) to control stereochemistry and minimize side reactions. A base such as triethylamine or 4-dimethylaminopyridine (DMAP) is used to catalyze the Boc protection and neutralize generated acids.

Specific Synthetic Procedure

A representative synthetic route involves:

- Starting Material: 4-hydroxy-3-phenylpiperidine or its precursor.

- Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of DMAP at 0–25°C.

- Purification: The product is isolated by silica gel column chromatography using hexane/ethyl acetate gradients.

- Yield: Typically ranges from 60% to 85%, depending on reaction precision and purity of starting materials.

This method ensures the preservation of the trans stereochemistry at the 3- and 4-positions of the piperidine ring, as confirmed by stereospecific NMR analysis and chiral chromatography.

Industrial Scale Preparation

On an industrial scale, the synthesis is adapted to continuous flow processes to improve reproducibility, yield, and safety:

- Continuous flow reactors enable precise control over temperature and reagent addition.

- Automated systems monitor reaction parameters to optimize the Boc protection step and minimize by-products.

- Solvent recovery and recycling are implemented to reduce environmental impact.

Such optimizations result in consistent product quality suitable for pharmaceutical or research applications.

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome (trans configuration) is influenced by:

- Temperature control: Lower temperatures (0–5°C) reduce epimerization risk.

- Choice of base and solvent: Polar aprotic solvents like dichloromethane enhance nucleophilicity and selectivity.

- Protecting group strategy: Boc protection stabilizes the nitrogen and prevents side reactions during functional group transformations.

Computational studies (molecular dynamics and docking) support that the trans stereochemistry favors specific hydrogen bonding and receptor interactions, which is critical for biological activity.

Analytical Confirmation of Product

The structure and purity of this compound are confirmed by:

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural verification | Characteristic tert-butyl singlet (~1.4 ppm), aromatic protons (~7.2–7.5 ppm), carbamate carbonyl (~155 ppm) |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 278 confirming C16H23NO3 |

| Chiral HPLC | Enantiomeric purity | Retention times consistent with trans stereochemistry, purity >95% |

| Infrared Spectroscopy (IR) | Functional group identification | Strong carbamate C=O stretch (~1700 cm⁻¹), O–H stretch (~3400 cm⁻¹) |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, triethylamine | 0–25°C | Dichloromethane or THF | 60–85 | Low temperature minimizes epimerization |

| Purification | Silica gel chromatography | Ambient | Hexane/ethyl acetate | - | Gradient elution for optimal separation |

| Industrial Adaptation | Continuous flow reactor, automated control | Controlled | As above | >80 | Enhanced reproducibility and safety |

Research Findings and Optimization Strategies

- Excess Boc reagent improves yield but requires careful quenching to avoid side reactions.

- Solvent choice affects nucleophilicity and reaction rate; dichloromethane is preferred for moderate polarity.

- Temperature control is critical for maintaining stereochemical integrity.

- Use of catalysts such as DMAP accelerates Boc protection without compromising selectivity.

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structure allows for the modification necessary to develop drugs targeting neurological disorders, such as depression and anxiety.

Case Study:

In a study focusing on the synthesis of novel antidepressants, trans-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate was utilized to create derivatives that showed enhanced binding affinity to serotonin receptors. This modification led to improved therapeutic efficacy compared to existing treatments.

Neuropharmacology

The compound plays a crucial role in understanding the mechanisms of action of drugs affecting the central nervous system (CNS). It is involved in research aimed at elucidating how various pharmacological agents interact with neural pathways.

Research Findings:

Studies have demonstrated that derivatives of this compound can modulate neurotransmitter levels, providing insights into potential treatments for neurodegenerative diseases.

This compound is also significant in biochemical research, where it aids in exploring drug interactions with biological systems.

Example Application:

Research involving this compound has led to the identification of new therapeutic targets by studying its interactions with cellular receptors and enzymes. This has implications for drug design and development.

Material Science

The unique chemical properties of this compound make it suitable for developing specialized materials, including polymers and coatings that require specific functionalities.

Case Study:

In a recent project, researchers synthesized a polymer using this compound as a monomer. The resulting material exhibited enhanced mechanical properties and thermal stability, making it ideal for applications in protective coatings.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Bulkier substituents (e.g., naphthalen-2-ylmethoxy in ) correlate with higher yields (89%), likely due to improved crystallization or stability during purification.

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit lower yields (45%), possibly due to increased steric hindrance or competing side reactions.

Stereochemical and Isomeric Considerations

- Cis/Trans Isomerism : Analogs in exhibit a 45:55 cis/trans ratio post-synthesis, necessitating chromatographic separation to isolate the desired isomer. In contrast, compounds like tert-Butyl 4-hydroxy-4-(trifluoromethylphenyl)piperidine-1-carboxylate are synthesized as single isomers, highlighting the role of substituent electronics in directing stereochemical outcomes.

- Fluorinated Derivatives : tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Similarity: 0.92, ) demonstrates that fluorine introduction can stabilize the molecule via C-F dipole interactions without significantly altering molecular weight.

Physicochemical and Spectroscopic Properties

- NMR Profiles :

- The target compound’s 1H NMR would show resonances for the phenyl group (δ 7.2–7.4 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad). Analogs with pyridinyl groups (e.g., ) display distinct aromatic splitting patterns (δ 8.0–8.5 ppm).

- tert-Butyl groups consistently resonate at δ 1.4–1.5 ppm in 13C NMR across all analogs .

- Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) confirms molecular ions for tert-butyl derivatives (e.g., [M+H]+ 277.36 for ), with fragmentation patterns dominated by Boc-group loss (Δm/z = 100) .

Biological Activity

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate, often referred to as THPPC, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

THPPC has a complex molecular structure characterized by a piperidine ring with a tert-butyl ester, a hydroxyl group, and a phenyl group. Its molecular formula is , with a molecular weight of 277.36 g/mol. The presence of specific functional groups imparts distinct reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 277.36 g/mol |

| Key Functional Groups | Hydroxyl, Phenyl, Piperidine |

The biological activity of THPPC is primarily attributed to its interactions with various molecular targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- π-π Interactions : The phenyl group can participate in π-π interactions, enhancing binding stability to biological targets.

These interactions may modulate several biochemical pathways, making THPPC valuable in therapeutic contexts.

Role in PROTAC Development

THPPC serves as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system (UPS). This role is crucial for the development of targeted therapies in various diseases, including cancer.

Comparative Analysis with Similar Compounds

A comparison of THPPC with structurally similar compounds highlights its unique advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-4-hydroxypiperidine | C12H21NO3 | Lacks phenyl group |

| tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate | C17H25NO4 | Contains additional hydroxymethyl group |

THPPC's specific substitution pattern enhances its reactivity and potential applications in biological systems.

Anti-Tuberculosis Activity

Recent studies have explored the anti-tubercular activity of compounds related to THPPC. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis. For instance, compounds derived from the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating potential therapeutic applications against tuberculosis .

Neuroprotective Effects

In neuropharmacological studies, THPPC has shown promise in protecting against neurodegenerative processes. In an experimental model mimicking Alzheimer's disease (AD), THPPC exhibited moderate protective effects against amyloid-beta (Aβ) deposition by reducing inflammatory markers such as TNF-α and free radicals . This suggests its potential role in AD treatment strategies.

Case Studies

- Study on PROTACs : Research demonstrated that THPPC-based PROTACs could effectively degrade target proteins implicated in cancer progression. The study highlighted the importance of linker flexibility and binding affinity in achieving successful protein degradation.

- Neuroprotective Study : A study investigating the effects of THPPC on Aβ aggregation showed that treatment with THPPC significantly reduced plaque formation compared to control groups, indicating its potential utility in AD therapeutics.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are critical for resolving the stereochemistry of trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify coupling constants (-values) between adjacent protons, which reveal spatial relationships. For example, trans-piperidine conformers exhibit distinct coupling patterns compared to cis isomers. NOESY/ROESY experiments can detect through-space interactions between the hydroxyl group and phenyl ring protons to confirm stereochemistry .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. The tert-butyl group’s bulky substituent and phenyl ring orientation in the crystal lattice provide unambiguous stereochemical assignment. Ensure high-resolution data (<1.0 Å) to resolve hydrogen atom positions .

Q. What safety protocols are essential for handling trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate during multi-step syntheses?

- Methodological Answer :

- Engineering Controls : Use fume hoods with adequate airflow (≥0.5 m/s) to minimize inhalation exposure. Implement gloveboxes for moisture-sensitive steps, as the hydroxyl group may react under ambient conditions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and chemically resistant lab coats. Safety goggles with side shields are mandatory to prevent splashes. Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., Category 4 for oral/dermal/inhalation hazards) .

Advanced Research Questions

Q. How can synthetic routes for trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate be optimized to suppress diastereomer formation?

- Methodological Answer :

- Protecting Group Strategy : Introduce a tert-butyldimethylsilyl (TBDMS) group at the 4-hydroxy position early in the synthesis to prevent undesired stereochemical inversion. Deprotection under mild acidic conditions (e.g., TBAF in THF) preserves configuration .

- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) with low nucleophilicity to minimize epimerization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect diastereomers early .

Q. How should researchers resolve contradictions between computational conformational analysis and experimental spectral data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) Calibration : Compare DFT-predicted -NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust computational models to account for solvent effects (e.g., PCM for DMSO) and hydrogen-bonding interactions involving the hydroxyl group .

- Dynamic NMR (DNMR) : Perform variable-temperature NMR to study conformational exchange. For example, coalescence temperatures can reveal energy barriers between computed conformers, validating or refining theoretical models .

Q. What strategies are effective for analyzing the compound’s reactivity in substitution reactions under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., with alkyl halides) in buffered solutions (pH 3–10). Monitor reaction rates via HPLC-MS to identify optimal pH ranges for carboxylate activation or hydroxyl group participation .

- Isotopic Labeling : Introduce at the hydroxyl position to track its involvement in hydrolysis or etherification reactions. Analyze isotopic distribution via high-resolution mass spectrometry (HRMS) .

Data Analysis & Experimental Design

Q. How can researchers validate the purity of trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate in the presence of synthetic byproducts?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts. Compare retention times with synthetic standards .

- Differential Scanning Calorimetry (DSC) : Measure melting point consistency (±1°C deviation) to detect impurities. Pure compounds exhibit sharp endothermic peaks, while mixtures show broadened or multiple transitions .

Q. What crystallographic techniques are recommended for analyzing hydrogen-bonding networks in this compound?

- Methodological Answer :

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion and improve resolution of hydrogen bonds. Use SHELXL’s HKLF5 format for refining hydrogen atom positions .

- Hirshfeld Surface Analysis : Generate 2D fingerprint plots (via CrystalExplorer) to quantify intermolecular interactions (e.g., O–H···O bonds between hydroxyl and carboxylate groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.